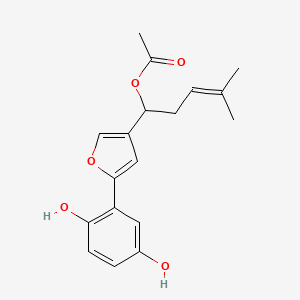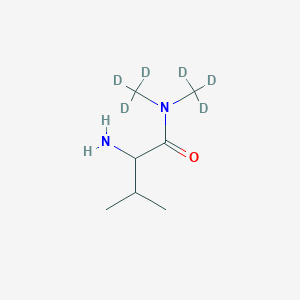
Shikonofuran A
Übersicht
Beschreibung
Shikonofuran A is a natural product isolated from the root of Lithosperraum erythrorhizon Sieb . It belongs to the class of compounds known as phenols and polyphenols .
Synthesis Analysis
Shikonofuran A is produced through a branching route from shikonin biosynthesis to shikonofuran in Arnebia euchroma . The branch point is the transformation from (Z)-3’’-hydroxy-geranylhydroquinone to an aldehyde intermediate (E)-3’’-oxo-geranylhydroquinone . The gene encoding the oxidoreductase that catalyzes the branch reaction is AeHGO .Molecular Structure Analysis
The molecular formula of Shikonofuran A is C18H20O5 . Its molecular weight is 316.35 . The SMILES representation is OC1=C(C=C(O)C=C1)C2=CC(C@@H=O)C/C=C©/C)=CO2 .Chemical Reactions Analysis
In the synthesis of Shikonofuran A, the AeHGO protein reversibly oxidizes (Z)-3’’-hydroxy-geranylhydroquinone to produce (E)-3’’-oxo-geranylhydroquinone, followed by reversibly reducing (E)-3’’-oxo-geranylhydroquinone to (E)-3’’-hydroxy-geranylhydroquinone .Physical And Chemical Properties Analysis
Shikonofuran A is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen
Synthesis of Shikonofurans
Shikonofuran A is used in the synthesis of other Shikonofurans. For instance, it has been applied in the unified total synthesis of Shikonofurans J, D, E, and C . This process involves the use of Bi(III)-Catalyzed Synthesis of Substituted Furans from Hydroxy-oxetanyl Ketones .
Biosynthesis Pathway
Shikonofuran A plays a crucial role in the biosynthesis pathway of shikonin derivatives. It is involved in the branching route from shikonin biosynthesis to shikonofuran in Arnebia euchroma . The discovery and characterization of AeHGO in this branching route have been a significant development in understanding the biosynthesis of shikonofuran .
Anti-Inflammatory Properties
Shikonofuran A has shown potential anti-inflammatory properties. In a study, cells were cultured with Shikonofuran E, a derivative of Shikonofuran A, and it was observed that it played an anti-inflammatory role by down-regulating LPS-induced NO production in RAW 264.7 Cells .
Antioxidant Properties
Shikonofuran A, being a naphthoquinone compound, has exhibited extensive antioxidant activities . These antioxidant properties make it a valuable compound in the field of health and wellness.
Antimicrobial Properties
Shikonofuran A also has antimicrobial properties . This makes it a potential candidate for the development of new antimicrobial agents.
Antitumor Activities
Shikonofuran A has shown potential antitumor activities . This suggests that it could be used in cancer research and potentially in the development of new cancer treatments.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-11(2)4-7-17(23-12(3)19)13-8-18(22-10-13)15-9-14(20)5-6-16(15)21/h4-6,8-10,17,20-21H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZVJDUASUPZQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C1=COC(=C1)C2=C(C=CC(=C2)O)O)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Shikonofuran A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Shikonofuran A and where is it found?
A1: Shikonofuran A is a furylhydroquinone derivative found in the roots of Lithospermum erythrorhizon Sieb. et Zucc., a plant traditionally used in East Asian medicine. []
Q2: What is the structure of Shikonofuran A?
A2: The structure of Shikonofuran A was determined by comparing the spectral data of its diacetate with those of echinofuran leucoacetate. [] While the original paper does not provide a detailed molecular formula or spectroscopic data, it establishes the core structure as a furylhydroquinone with specific substituents.
Q3: Are there other shikonofuran derivatives found in Lithospermum erythrorhizon?
A3: Yes, along with Shikonofuran A, four other new furylhydroquinone derivatives named Shikonofurans B, C, D, and E were also discovered in the roots of Lithospermum erythrorhizon. []
Q4: What is the biosynthetic pathway of Shikonofuran A?
A4: While the specific biosynthetic pathway of Shikonofuran A is not fully elucidated, research suggests it branches out from the shikonin biosynthetic pathway. The branch point appears to be the transformation from (Z)-3''-hydroxy-geranylhydroquinone to (E)-3''-oxo-geranylhydroquinone. [] Shikonofuran E, another derivative, has been isolated alongside intermediates like m-geranyl-p-hydroxybenzoic acid and geranylhydroquinone in shikonin-producing cell cultures of Lithospermum erythrorhizon. []
Q5: Is there a specific gene involved in the biosynthesis of Shikonofurans?
A5: Research suggests that a gene belonging to the cinnamyl alcohol dehydrogenase family, AeHGO, plays a role in the branching of the shikonin pathway towards shikonofuran production. AeHGO catalyzes the reversible oxidation of (Z)-3''-hydroxy-geranylhydroquinone to (E)-3''-oxo-geranylhydroquinone, a key step in shikonofuran biosynthesis. []
Q6: Has Shikonofuran A been synthesized?
A6: Yes, Shikonofuran A, along with Shikonofurans B, D, and E, have been synthesized using a unified total synthesis approach. This method employs Bi(III)-catalyzed dehydrative cycloisomerization of α-hydroxy oxetanyl ketones, providing rapid access to these highly substituted furans. []
Q7: What is the biological activity of Shikonofuran A?
A7: While specific studies on Shikonofuran A's biological activity are limited in the provided research, related shikonofurans like Shikonofuran E have shown anti-inflammatory effects by down-regulating MAPK and NF-κB signaling pathways in lipopolysaccharide-stimulated RAW264.7 macrophages. []
Q8: Are there any analytical methods for identifying and quantifying Shikonofuran A?
A8: While the provided research doesn't detail specific methods for Shikonofuran A, researchers have employed techniques like UHPLC-Q-Exactive Orbitrap mass spectrometry to analyze various shikonins and shikonofurans in Arnebia euchroma, a plant with similar bioactive compounds. [] Other studies utilize TLC, CC, GC-MS, ESI-MS, and NMR for analysis of Lithospermum canescens extracts, identifying compounds like shikonofuran C and D. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




